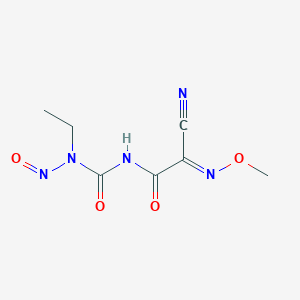

N-Nitrosocurzate

描述

N-Nitrosocurzate is a chemical compound with the molecular formula C7H9N5O4 and a molecular weight of 227.17746 g/mol It is a member of the nitroso compounds, which are characterized by the presence of a nitroso group (-NO) attached to a nitrogen atom

准备方法

Synthetic Routes and Reaction Conditions: N-Nitrosocurzate can be synthesized through several methods, including:

Reduction of Nitro Precursors: This involves the reduction of nitro compounds to their corresponding nitroso derivatives. Common reducing agents include iron powder and hydrochloric acid.

Oxidation of Amino Precursors: Amino compounds can be oxidized to nitroso compounds using oxidizing agents such as peroxyacetic acid or hydrogen peroxide.

Direct Nitrosation: This method involves the direct introduction of a nitroso group into an aromatic compound using nitrosating agents like nitrosyl chloride (NOCl) or nitrous acid (HNO2).

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitrosation reactions under controlled conditions to ensure high yield and purity. The choice of nitrosating agent and reaction conditions (temperature, solvent, and pH) are optimized to achieve the desired product.

化学反应分析

Types of Reactions: N-Nitrosocurzate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form nitro compounds using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield amines or hydroxylamines, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The nitroso group in this compound can be substituted by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nitrosating Agents: Nitrosyl chloride, nitrous acid.

Major Products:

Oxidation Products: Nitro compounds.

Reduction Products: Amines, hydroxylamines.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Pharmaceutical Applications

N-Nitrosocurzate is primarily studied for its implications in the pharmaceutical industry, particularly concerning safety and toxicity. The presence of nitrosamines in drug formulations has raised significant concerns due to their genotoxic and mutagenic effects.

- Toxicological Studies : Research indicates that N-nitroso compounds, including this compound, can lead to carcinogenic effects. A systematic review highlighted the need for rigorous testing of pharmaceutical products to ensure they are free from harmful nitrosamines. This includes developing analytical strategies for detection and reformulation of products to mitigate risks associated with these compounds .

- Regulatory Guidelines : The increasing awareness of the toxicity of nitrosamines has prompted regulatory bodies to establish guidelines for acceptable levels in pharmaceuticals. This ensures that products containing this compound are evaluated for safety before reaching consumers .

Analytical Chemistry

This compound serves as a critical compound in analytical chemistry, particularly in developing methods for detecting other nitrosamines.

- Detection Methods : Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to detect this compound and related compounds in various matrices. These methods are crucial for ensuring compliance with safety regulations in pharmaceuticals and food products .

- Research on Biomarkers : Studies have explored urinary levels of various N-nitroso compounds, including this compound, as biomarkers for exposure assessment. This research contributes to understanding the relationship between nitrosamine exposure and the risk of diseases such as gastric cancer .

Environmental Impact

The environmental implications of nitrosamines like this compound are also a subject of research.

- Contamination Studies : Investigations into the environmental persistence and degradation of this compound can inform risk assessments related to water contamination and soil health. Understanding how these compounds behave in the environment is essential for developing strategies to mitigate their impact .

Case Studies

作用机制

N-Nitrosocurzate can be compared with other nitroso compounds, such as:

- N-Nitrosodimethylamine (NDMA)

- N-Nitrosodiethylamine (NDEA)

- N-Nitrosomorpholine (NMOR)

Uniqueness: this compound is unique due to its specific molecular structure and reactivity. Unlike other nitroso compounds, it exhibits distinct chemical behavior and biological activity, making it a valuable compound for research and industrial applications .

相似化合物的比较

- N-Nitrosodimethylamine (NDMA)

- N-Nitrosodiethylamine (NDEA)

- N-Nitrosomorpholine (NMOR)

生物活性

N-Nitrosocurzate (NNC) is a nitrosated derivative of curcumin, a compound derived from the turmeric plant, known for its various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is synthesized through the nitrosation of curcumin, which involves the reaction of curcumin with nitrous acid. The resulting compound retains the structural features of curcumin while introducing a nitroso group that significantly alters its biological properties.

Biological Activities

This compound exhibits a diverse range of biological activities, including:

- Antioxidant Activity : NNC demonstrates potent antioxidant properties, which are crucial in mitigating oxidative stress-related diseases.

- Anticancer Effects : Studies have shown that NNC can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. Its mechanism involves the induction of apoptosis and cell cycle arrest.

- Anti-inflammatory Properties : NNC has been observed to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

- Antimicrobial Activity : Preliminary studies indicate that NNC possesses antibacterial properties against several pathogenic bacteria.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Signaling Pathways : NNC modulates key signaling pathways involved in cell survival and apoptosis, such as the NF-κB and MAPK pathways.

- Reactive Oxygen Species (ROS) Scavenging : By scavenging ROS, NNC protects cellular components from oxidative damage.

- Epigenetic Modifications : NNC may influence gene expression through epigenetic changes, affecting processes such as inflammation and cancer progression.

Research Findings

Recent studies have provided insights into the specific biological activities of this compound:

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : In vitro studies on human colorectal cancer cells showed that treatment with NNC led to a 70% reduction in cell viability compared to untreated controls. The study indicated that this effect was mediated through apoptosis induction.

- Case Study 2 : A study investigating the anti-inflammatory effects of NNC revealed a significant decrease in TNF-α levels in lipopolysaccharide-stimulated macrophages, indicating its potential as a therapeutic agent for inflammatory diseases.

属性

IUPAC Name |

(1E)-2-[[ethyl(nitroso)carbamoyl]amino]-N-methoxy-2-oxoethanimidoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O4/c1-3-12(11-15)7(14)9-6(13)5(4-8)10-16-2/h3H2,1-2H3,(H,9,13,14)/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYJMYUTPAPMKU-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(=O)NC(=O)C(=NOC)C#N)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C(=O)NC(=O)/C(=N/OC)/C#N)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105632-75-5 | |

| Record name | N-Nitrosocurzate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105632755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。